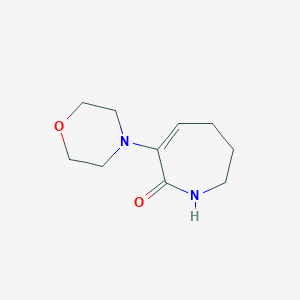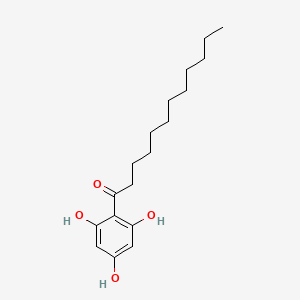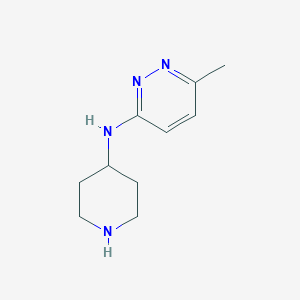
6-methyl-N-(piperidin-4-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(piperidin-4-yl)pyridazin-3-amine: is a heterocyclic compound that contains a pyridazine ring substituted with a methyl group and a piperidin-4-yl group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines to produce 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and can be carried out under neutral conditions, making it suitable for the synthesis of various pyridazine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine or tetrahydropyridazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-4-yl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine or tetrahydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
6-methyl-N-(piperidin-4-yl)pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterases (PDEs) and protein kinases, which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, inflammation, and apoptosis.
Comparación Con Compuestos Similares
Pyridazine: A parent compound with similar pharmacological properties.
Pyridazinone: A derivative with additional oxygen atom, known for its diverse biological activities.
Piperidine: A related compound with a piperidine ring, widely used in drug discovery.
Uniqueness: 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the methyl group and the piperidin-4-yl group on the pyridazine ring enhances its biological activity and makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
6-methyl-N-piperidin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C10H16N4/c1-8-2-3-10(14-13-8)12-9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3,(H,12,14) |
Clave InChI |
GJSBNZHMZSLPFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)NC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


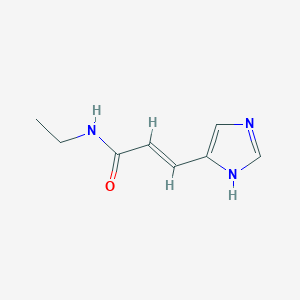
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
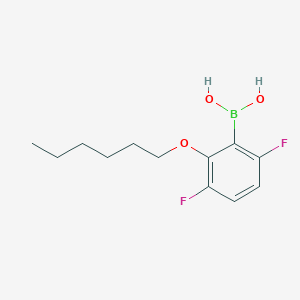
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)
![methyl 2-methoxy-5-[[1-(5-phenyl-1H-imidazol-2-yl)ethylamino]methyl]benzoate](/img/structure/B12821270.png)
![(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile](/img/structure/B12821275.png)
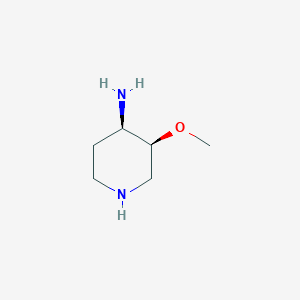
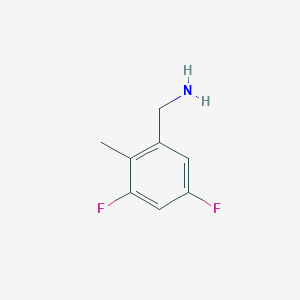
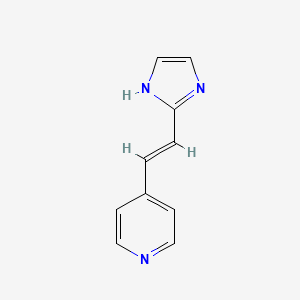
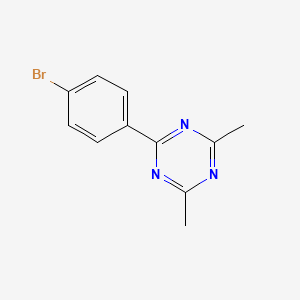
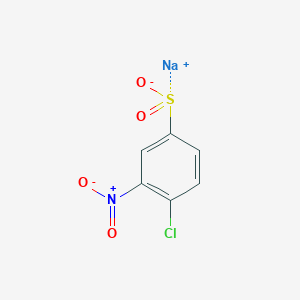
![4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid](/img/structure/B12821323.png)
